molecular formula C17H32O5 B562283 Methyl alpha-Acetylmyristate CAS No. 1076198-48-5

Methyl alpha-Acetylmyristate

Cat. No.: B562283
CAS No.: 1076198-48-5
M. Wt: 316.438
InChI Key: DTWWGJKQJNDYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-Acetylmyristate is an organic compound with the molecular formula C17H32O5. It is a derivative of myristic acid, a common saturated fatty acid found in various natural sources such as nutmeg, palm oil, and coconut oil. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-Acetylmyristate can be synthesized through the esterification of myristic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Myristic Acid+MethanolH2SO4Methyl alpha-Acetylmyristate+Water\text{Myristic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Myristic Acid+MethanolH2​SO4​​Methyl alpha-Acetylmyristate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-Acetylmyristate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Methyl alpha-Acetylmyristate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl alpha-Acetylmyristate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects .

Comparison with Similar Compounds

    Methyl Myristate: A simpler ester of myristic acid, lacking the acetyl group.

    Ethyl Myristate: Similar to Methyl Myristate but with an ethyl group instead of a methyl group.

    Methyl Palmitate: An ester of palmitic acid, another common saturated fatty acid.

Uniqueness: Methyl alpha-Acetylmyristate is unique due to the presence of both the methyl ester and acetyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

methyl 2-methoxycarbonyloxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O5/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)22-17(19)21-3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWWGJKQJNDYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)OC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662087
Record name Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-48-5
Record name Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(methoxycarbonyl)oxy]tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.